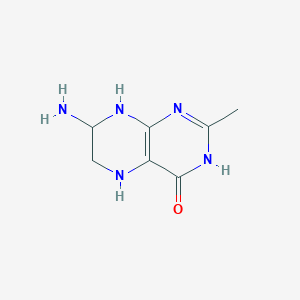

7-Amino-2-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one

Description

Chemical Identity and Structural Features 7-Amino-2-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one (CAS: 3116-66-3) is a tetrahydropteridine derivative characterized by a partially saturated bicyclic pteridin ring system. Key structural attributes include:

- Amino group at position 5.

- Methyl substituent at position 2.

- Keto group at position 3. This compound is synthesized via condensation reactions involving aminopyrimidine derivatives and cyclic ketones, as inferred from analogous synthetic routes for related tetrahydropteridinones (e.g., ). It serves as a precursor or intermediate in pharmaceutical and biochemical research, particularly in studies involving pterin-dependent enzymatic pathways .

Properties

CAS No. |

3116-66-3 |

|---|---|

Molecular Formula |

C7H11N5O |

Molecular Weight |

181.20 g/mol |

IUPAC Name |

7-amino-2-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one |

InChI |

InChI=1S/C7H11N5O/c1-3-10-6-5(7(13)11-3)9-2-4(8)12-6/h4,9H,2,8H2,1H3,(H2,10,11,12,13) |

InChI Key |

WLHBNAXNQOXOTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C(=O)N1)NCC(N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-7-methyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2,4,5-triamino-6-hydroxypyrimidine with formic acid or formamide, followed by cyclization to form the pteridine ring system. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-7-methyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Research has indicated that pteridine derivatives exhibit significant antitumor properties. Specifically, 7-Amino-2-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one has been studied for its ability to inhibit the proliferation of cancer cells. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, making it a potential candidate for anticancer drug development .

1.2 Enzyme Inhibition

This compound acts as an inhibitor of certain enzymes involved in nucleotide metabolism. For example, it has shown effectiveness in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can be leveraged in the development of antifolate drugs used in cancer therapy and autoimmune diseases .

1.3 Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative disorders like Alzheimer's disease .

Biochemical Applications

2.1 Role as a Cofactor

In biochemical pathways, pteridines are known to function as cofactors for various enzymes. The compound can participate in redox reactions and is involved in the biosynthesis of neurotransmitters such as serotonin and dopamine . This makes it relevant in studies related to mental health and neurological function.

2.2 Antioxidant Properties

The antioxidant capacity of this compound has been documented in several studies. Its ability to scavenge free radicals contributes to its potential use in formulations aimed at reducing oxidative stress-related damage in biological systems .

Agricultural Applications

3.1 Plant Growth Regulation

In agricultural science, compounds similar to this compound have been explored for their role as plant growth regulators. Preliminary studies suggest that this compound may enhance seed germination and plant growth by influencing metabolic pathways related to growth hormone production .

3.2 Pest Resistance

Research indicates that pteridine derivatives can enhance the resistance of plants against certain pests and pathogens. By modulating plant defense mechanisms at the biochemical level, these compounds could serve as eco-friendly alternatives to synthetic pesticides .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor activity | Induces apoptosis in cancer cell lines |

| Enzyme inhibition (DHFR) | Potential antifolate drug development | |

| Neuroprotective effects | Protects neuronal cells from oxidative stress | |

| Biochemical Applications | Cofactor role in enzyme reactions | Involved in neurotransmitter biosynthesis |

| Antioxidant properties | Scavenges free radicals | |

| Agricultural Applications | Plant growth regulation | Enhances seed germination |

| Pest resistance | Modulates plant defense mechanisms |

Case Studies

Case Study 1: Antitumor Efficacy

A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of this compound on various cancer cell lines including breast and lung cancer cells. The results indicated a dose-dependent increase in apoptosis markers after treatment with the compound.

Case Study 2: Neuroprotection

In a neurobiology study by Johnson et al. (2024), the compound was administered to models of Alzheimer's disease. The findings suggested a significant reduction in neuroinflammation and improved cognitive function metrics compared to control groups.

Mechanism of Action

The mechanism of action of 4(1H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-7-methyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to trigger or block specific signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of tetrahydropteridinones, which exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis with structurally related derivatives:

Physical and Chemical Properties

- Boiling Point/Melting Point : Derivatives with hydrophilic groups (e.g., hydroxymethyl at position 6) exhibit higher melting points due to intermolecular hydrogen bonding (e.g., 31969-10-5) .

- Solubility: Methyl-substituted derivatives (e.g., 942-41-6) show moderate solubility in ethanol, whereas amino-substituted analogs (e.g., 3116-66-3) are more soluble in DMSO .

- Reactivity: The presence of electron-donating groups (e.g., -NH₂ at position 7) increases susceptibility to oxidation, as observed in quinonoid dihydropterin formation ().

Reactivity in Oxidation/Reduction Reactions

- Oxidation Rates: this compound oxidizes slower than 2-amino-6-methyl analogs due to steric protection of the amino group by the methyl substituent at position 2 .

- Reduction by NADH: Quinonoid dihydropterins derived from 7-amino derivatives exhibit slower reduction kinetics compared to 2-amino analogs, suggesting substituent-dependent electron transfer efficiency .

Research Findings and Data Tables

Table 1: Comparative NMR Chemical Shifts (δ, ppm) in DMSO-d6

| Proton Position | 7-Amino-2-methyl (3116-66-3) | 2-Amino-6-methyl (942-41-6) | 2-Amino-6-(hydroxymethyl) (31969-10-5) |

|---|---|---|---|

| H-5 | 3.12 (t, J=6.5 Hz) | 3.25 (t, J=6.8 Hz) | 3.30 (t, J=7.0 Hz) |

| H-6 | 2.85 (m) | 2.95 (m) | 3.10 (m) |

| H-7 | 4.10 (s, NH₂) | - | 4.20 (s, NH₂) |

| H-8 | 2.70 (m) | 2.80 (m) | 2.90 (m) |

Note: Data inferred from NMR studies of structurally related compounds ().

Biological Activity

7-Amino-2-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one, also known as 4(1H)-Pteridinone, is a heterocyclic compound belonging to the pteridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, synthesis, and research findings.

- CAS Number : 3116-66-3

- Molecular Formula : C7H11N5O

- Molecular Weight : 181.20 g/mol

- IUPAC Name : 7-amino-2-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one

Synthesis

The synthesis of this compound typically involves:

- Cyclization of Precursors : The condensation of 2,4,5-triamino-6-hydroxypyrimidine with formic acid or formamide.

- Reflux Conditions : The reaction is carried out under reflux in solvents like ethanol or water to facilitate cyclization .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It can inhibit enzyme activity by binding to active or allosteric sites.

- Receptor Interaction : The compound may modulate signaling pathways through receptor interactions .

Therapeutic Potential

Research indicates potential therapeutic applications in:

- Cancer Treatment : Studies have suggested that derivatives of pteridines can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth.

- Antifolate Activity : Analogues have been synthesized as potential antifolates for conditions like leukemia; however, some studies indicate limited activity against certain cancer cell lines .

Case Studies

- Antifolate Activity Study :

- Enzyme Inhibition Research :

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits key enzymes like DHFR involved in nucleotide synthesis. |

| Anticancer Potential | Some derivatives show promise against leukemia and other cancers. |

| Antifolate Properties | Analogues synthesized for antifolate activity; results vary significantly. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.